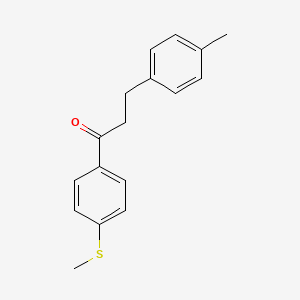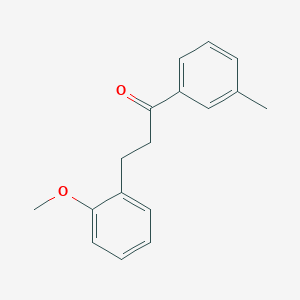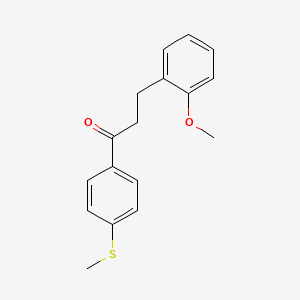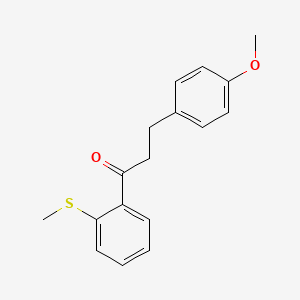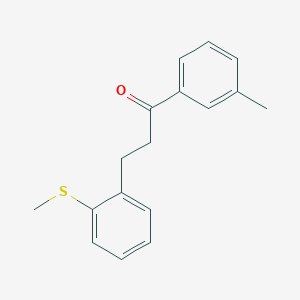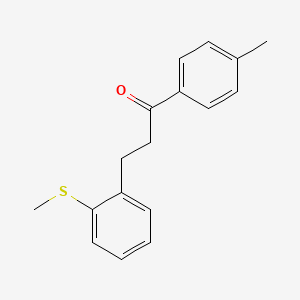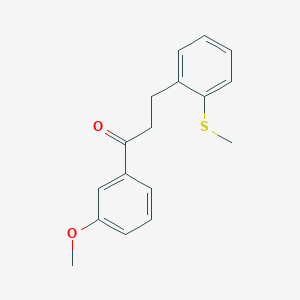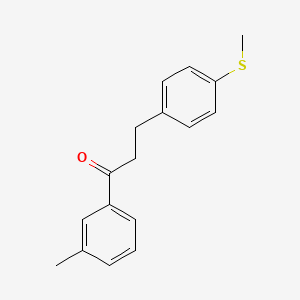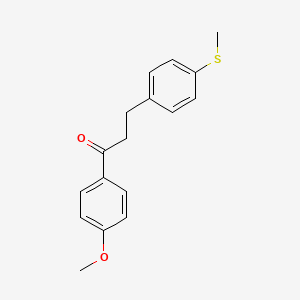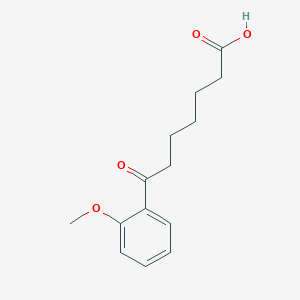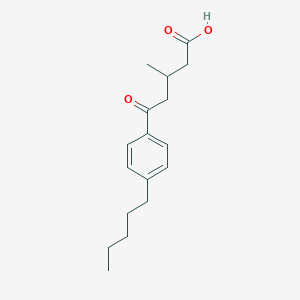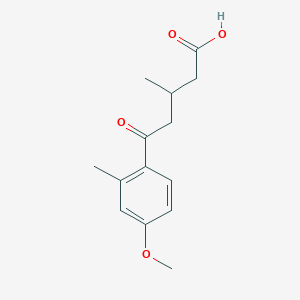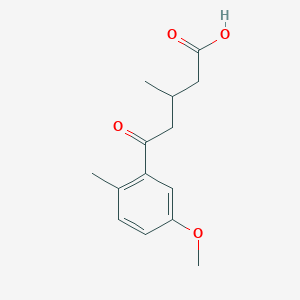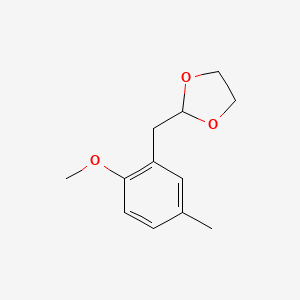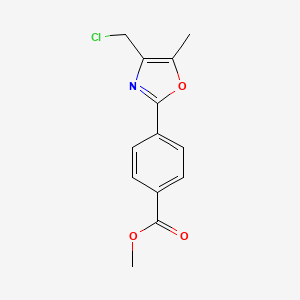
Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate
Descripción general
Descripción
The compound "Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with related structures have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound . For instance, the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate, an AB-type monomer precursor, has been reported, indicating that the benzoxazole moiety can be functionalized and may serve as a building block for polymers .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including acyl chlorination, condensation, and cyclization . For example, the synthesis of a similar compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, was achieved through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . These methods suggest that the synthesis of "Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate" could potentially involve similar strategies, such as the use of a chloromethyl intermediate and a condensation step to introduce the oxazole ring.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and IR spectroscopy . For instance, the crystal structure and molecular modeling of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate revealed details about bond lengths and intermolecular interactions . These techniques could be applied to "Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate" to gain a detailed understanding of its molecular geometry and electronic structure.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using density functional theory (DFT) to investigate global chemical reactivity descriptors, natural population analysis (NPA), and thermodynamic properties . These studies can provide insights into the reactivity of the benzoxazole and benzoate moieties, which could be extrapolated to predict the reactivity of "Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate" in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, have been examined in different solvent media . For example, the half-life of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate at physiological pH was determined, providing information about its stability . These properties are crucial for understanding the behavior of the compound under different conditions and can guide its application in various fields, such as material science or pharmaceuticals.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-8-11(7-14)15-12(18-8)9-3-5-10(6-4-9)13(16)17-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIECEJBJUVTIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)OC)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


